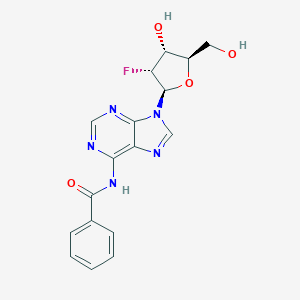

Bz-2'-F-dA

Beschreibung

Contextualization within Modified Nucleoside Analog Chemistry

Modified nucleoside analogs are synthetic compounds that mimic the structure of natural nucleosides but possess chemical alterations. These modifications can occur on the nucleobase, the sugar moiety, or the phosphate (B84403) group. The introduction of such modifications aims to alter the chemical, physical, and biological properties of the resulting oligonucleotides or to serve as tools for studying biological processes involving nucleic acids. rsc.orgmedchemexpress.commdpi.com Bz-2'-F-dA fits within this context as a nucleoside analog with modifications on both the base (benzoylation) and the sugar (fluorination).

Nucleoside analogs have a long history in medicinal chemistry and drug discovery, forming the basis for various antiviral and anticancer therapies. rsc.orgmedchemexpress.commdpi.com The field has continuously evolved, delivering generations of therapeutics. rsc.org Modifications are often introduced to enhance properties like metabolic stability, cellular uptake, and binding affinity to target nucleic acids or enzymes. cymitquimica.commdpi.comresearchgate.net

Significance as a Nucleoside Analog in Biochemical Research

This compound is primarily significant in biochemical research as a building block for the synthesis of modified oligonucleotides. medchemexpress.com The phosphoramidite (B1245037) form, such as DMT-2'-F-dA(Bz)-CE-Phosphoramidite, is commonly used in automated oligonucleotide synthesis. sigmaaldrich.comamerigoscientific.comsydlabs.com

Modified oligonucleotides containing 2'-fluorinated nucleosides have been explored for various applications in biochemical research, including studies of nucleic acid structure and function, as well as the development of research tools to regulate gene expression. amerigoscientific.com The ability to synthesize oligonucleotides with specific modifications like this compound allows researchers to probe the interactions of nucleic acids with proteins and other molecules, investigate enzymatic mechanisms, and develop new molecular tools.

Detailed research findings often focus on the properties of oligonucleotides incorporating 2'-fluorinated modifications. For instance, studies have shown that 2'-fluorinated nucleosides can influence the formation of specific helical structures, such as left-handed Z-DNA, under certain conditions. nih.gov

Table 1: Properties of a this compound Derivative (DMT-2'-Fluoro-dA(bz) Phosphoramidite)

| Property | Value | Source |

| Molecular Weight | 875.92 | sigmaaldrich.com |

| Assay (31P-NMR) | ≥99% | sigmaaldrich.com |

| Assay (reversed phase HPLC) | ≥99.0% | sigmaaldrich.com |

| Water Content (Karl Fischer) | ≤0.3% | sigmaaldrich.com |

| P(III) Impurities (31P-NMR) | ≤0.5% (100-169ppm) | sigmaaldrich.com |

| Single Impurity (reversed phase HPLC) | ≤0.5% | sigmaaldrich.com |

| Residual Solvent Content | ≤3% | sigmaaldrich.com |

| Storage Temperature | -20 °C | sigmaaldrich.com |

| Oligo Synthesis Suitability | Suitable | sigmaaldrich.com |

| Recommended Coupling Time (Oligo Synthesis) | 3 minutes (compared to 90 seconds for DNA monomers) | sigmaaldrich.com |

Evolution of Fluorinated and Benzoylated Nucleosides in Scientific Inquiry

The incorporation of fluorine into nucleosides has been a significant area of research for decades, driven by the unique properties fluorine imparts. nih.gov Fluorine is similar in size to hydrogen but highly electronegative, which can significantly influence the chemical and physical properties of the nucleoside and the resulting oligonucleotide. researchgate.netnih.gov The presence of fluorine, particularly at the 2' position, can affect the sugar pucker conformation and impact interactions with enzymes. nih.gov Early successful examples of 2'-fluorinated nucleoside analogs demonstrated potent biological activity, although some faced challenges with cellular polymerase targeting. nih.gov The ongoing development of synthetic methods has been crucial for accessing fluorinated nucleosides and their analogs to sustain the evolution of new generations of biorelevant compounds. rsc.orgacs.org

Benzoylation, the introduction of a benzoyl group, is a common strategy in nucleoside chemistry, often employed as a protecting group for hydroxyl or amino functionalities during synthesis. thieme-connect.comresearchgate.net For nucleosides, benzoylation of the exocyclic amine on the base (like the N6 position of adenine) is a standard protection strategy used in oligonucleotide synthesis. medchemexpress.comthieme-connect.com Research has explored different benzoylating reagents and conditions to achieve selective protection. thieme-connect.com The benzoyl group can also influence the lipophilicity of the nucleoside, which may affect its cellular uptake and distribution. cymitquimica.com

The combination of fluorination and benzoylation, as seen in this compound, represents a strategy to leverage the benefits of both modifications. The fluorine provides conformational control and nuclease resistance, while the benzoyl group serves a protective role during synthesis and can influence pharmacokinetic properties. The evolution of synthetic techniques for introducing these modifications has been essential for the wider exploration and application of such modified nucleosides in biochemical research and drug discovery efforts. rsc.orgmdpi.comacs.org

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

N-[9-[(2R,3R,4R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]purin-6-yl]benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16FN5O4/c18-11-13(25)10(6-24)27-17(11)23-8-21-12-14(19-7-20-15(12)23)22-16(26)9-4-2-1-3-5-9/h1-5,7-8,10-11,13,17,24-25H,6H2,(H,19,20,22,26)/t10-,11-,13-,17-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HLJZTLWDAQVZBU-YAMOITTJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)NC2=C3C(=NC=N2)N(C=N3)C4C(C(C(O4)CO)O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)C(=O)NC2=C3C(=NC=N2)N(C=N3)[C@H]4[C@@H]([C@@H]([C@H](O4)CO)O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16FN5O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

373.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Derivatization of Bz 2 F Da

Phosphoramidite (B1245037) Synthesis for Oligonucleotide Integration

The most common method for incorporating Bz-2'-F-dA into synthetic oligonucleotides is via the phosphoramidite approach. This requires the synthesis of the phosphoramidite building block, DMT-2'-F-dA(Bz) Phosphoramidite. This molecule features a 5'-O-dimethoxytrityl (DMT) protecting group, the N6-benzoyl (Bz) protected adenine (B156593) base, a 2'-fluoro modification, and a 3'-O-(β-cyanoethyl)-N,N-diisopropylphosphoramidite group fishersci.combiosynth.com. The phosphoramidite structure is specifically designed for use in automated solid-phase oligonucleotide synthesis.

Optimized Protocols for Solid-Phase Oligonucleotide Synthesis

Solid-phase synthesis is the established method for assembling oligonucleotide chains. The process involves the sequential addition of protected nucleoside phosphoramidites to a growing chain anchored to a solid support, commonly controlled pore glass (CPG) nih.gov. The incorporation of 2'-fluoro modified phosphoramidites, including DMT-2'-F-dA(Bz) Phosphoramidite, generally follows the standard phosphoramidite cycle, which includes detritylation, coupling, capping, and oxidation steps nih.gov.

Optimized protocols for 2'-fluoro phosphoramidites often recommend an elongated coupling time compared to standard DNA monomers to ensure high coupling efficiency nih.gov. For instance, a coupling time of 3 minutes has been suggested, in contrast to the typical 90 seconds used for standard DNA phosphoramidites nih.gov. High coupling efficiency is critical for synthesizing full-length oligonucleotides, especially as the length of the sequence increases.

Advances in Coupling and Deprotection Strategies

Deprotection is a crucial post-synthesis step that involves removing the protecting groups from the phosphate (B84403) backbone (typically a cyanoethyl group), the exocyclic amines of the bases (such as the benzoyl group on adenine), and cleavage of the oligonucleotide from the solid support nih.gov. For oligonucleotides containing 2'-fluoro modifications, standard base-labile protecting groups like the benzoyl group on adenine are compatible with common deprotection strategies nih.gov. Recommended deprotection conditions for 2'-fluoro modified oligonucleotides include treatment with concentrated ammonia (B1221849) solution at 55 °C for 8 hours or treatment with AMA (Ammonium Hydroxide/Methylamine) at 65 °C for 10 minutes nih.gov. These conditions are effective in removing the benzoyl group from the adenine base while preserving the integrity of the 2'-fluoro modification and the oligonucleotide chain.

Chemical Synthesis of this compound Precursors

The synthesis of the DMT-protected nucleoside precursor, N6-Bz-2'-F-5'-O-DMT-2'-dA, and the unprotected nucleoside, 2'-F-2'-dA, are essential steps before the phosphoramidite can be formed. 2'-F-2'-dA (2'-Fluoro-2'-deoxyadenosine) is a key intermediate in the synthesis of this compound derivatives.

General synthetic routes for 2'-deoxy-2'-fluoro nucleosides, including the adenine analog, often involve either the glycosylation of a protected purine (B94841) base with a suitably functionalized 2-deoxy-2-fluoro-D-arabinofuranose derivative or the direct nucleophilic fluorination of a protected ribonucleoside at the 2' position. Fluorinating agents such as Diethylaminosulfur trifluoride (DAST) have been employed for introducing the 2'-fluoro group via the displacement of a 2'-hydroxyl in a protected ribonucleoside. Following the introduction of the 2'-fluoro group and attachment of the adenine base, the N6 position of adenine is typically protected with a benzoyl group, and the 5'-hydroxyl group is protected with a dimethoxytrityl (DMT) group to yield N6-Bz-2'-F-5'-O-DMT-2'-dA. This protected nucleoside is then phosphitylated at the 3'-hydroxyl to form the active phosphoramidite building block.

Strategic Chemical Modifications for Research Applications

The primary strategic chemical modification inherent in this compound is the introduction of the fluorine atom at the 2' position of the ribose sugar, coupled with the N6 benzoyl protection. This 2'-fluoro modification is a well-established strategy to enhance the properties of synthetic oligonucleotides for various research applications. Oligonucleotides containing 2'-fluoro modifications exhibit increased thermal stability when hybridized to complementary RNA or DNA sequences and demonstrate enhanced resistance to nuclease degradation fishersci.comnih.gov.

The increased stability and nuclease resistance are particularly valuable in applications such as antisense oligonucleotides, small interfering RNAs (siRNAs), and aptamers, where the oligonucleotide needs to remain intact in biological environments fishersci.com. The 2'-fluoro modification influences the sugar pucker conformation, favoring an A-form helix upon hybridization, which can impact interactions with target nucleic acids and proteins like RNase H.

While the benzoyl group on the N6 position is primarily a transient protecting group necessary for efficient synthesis, other chemical modifications can be strategically introduced into oligonucleotides containing this compound during or after solid-phase synthesis. These can include modifications to the phosphate backbone (e.g., phosphorothioates), incorporation of other modified nucleosides, or attachment of reporter molecules or ligands for specific research purposes. The compatibility of DMT-2'-F-dA(Bz) Phosphoramidite with standard oligonucleotide synthesis chemistry allows for the facile incorporation of this key modification alongside other desired chemical alterations.

Key Properties of DMT-2'-F-dA(Bz) Phosphoramidite

| Property | Value | Source |

| CAS Number | 136834-22-5 | fishersci.combiosynth.com |

| Molecular Formula | C₄₇H₅₁FN₇O₇P or C₄₆H₅₁FN₇O₇P | nih.gov |

| Molecular Weight | ~875.9 - 863.9 g/mol | nih.gov |

| Appearance | White to off-white powder | nih.gov |

| Purity (HPLC) | ≥98.0% | |

| Storage | -20°C | nih.gov |

Recommended Synthesis Conditions for 2'-Fluoro Phosphoramidites

| Step | Condition | Source |

| Coupling Time | 3 minutes (compared to 90 seconds for DNA) | nih.gov |

| Deprotection | 8 hours at 55 °C in conc. NH₄OH or 10 min at 65 °C in AMA | nih.gov |

Molecular and Cellular Mechanisms of Action of Bz 2 F Da

Interactions with Nucleic Acid Structures

Influence on Nucleic Acid Duplex Stability and Conformation

The presence of a fluorine atom at the 2' position of the ribose sugar ring has a notable effect on the thermal stability of nucleic acid duplexes. Oligonucleotides containing 2'-fluoro residues generally exhibit increased thermal stability when hybridized to complementary RNA or DNA strands compared to their unmodified counterparts huarenscience.comsigmaaldrich.comhuarenscience.comthermofisher.combiosearchtech.comglenresearch.com. Studies have shown that the introduction of 2'-F-RNA residues into synthetic oligonucleotides can increase the melting temperature (Tm) of the duplex by approximately 1 to 2 °C per incorporation glenresearch.com. This enhanced stability is attributed, in part, to the electronegativity of fluorine, which influences the sugar pucker conformation, favoring the C3'-endo conformation characteristic of A-form helices glenresearch.comiu.edu. This preference for the A-form can lead to a more stable duplex structure, particularly when hybridizing to RNA, which naturally adopts an A-form helix biosearchtech.comiu.edu. Additionally, the fluorine atom may participate in favorable interactions, such as pseudo hydrogen bonding with water molecules or other parts of the nucleic acid structure, further contributing to duplex stability iu.edu.

Circular dichroism (CD) studies have been employed to investigate the helical geometry of 2'-F-containing nucleic acids. These studies indicate that 2'-F-modified RNA adopts an A-form like duplex conformation upon hybridization iu.edu. While 2'-F modifications generally promote an A-form conformation, some studies on 2'-F-modified arabinonucleosides have explored their ability to induce alternative conformations, such as left-handed Z-form helices, under specific conditions nih.gov.

Modulation of Binding Affinity to Target Nucleic Acids

Beyond influencing duplex stability, the 2'-fluoro modification can also modulate the binding affinity of oligonucleotides to their target nucleic acids. Oligonucleotides incorporating 2'-F modifications have demonstrated high affinity and specificity for RNA targets arctomsci.comcymitquimica.com. This increased affinity is a desirable property for applications such as antisense technology and siRNA, where tight binding to a specific target sequence is crucial for efficacy huarenscience.comhuarenscience.comthermofisher.combiosearchtech.comglenresearch.com. The enhanced binding affinity is likely a consequence of the favorable conformational preorganization induced by the 2'-fluoro group and potentially improved stacking interactions within the duplex iu.edu. Aptamers composed of 2'-F-RNA have also shown higher binding affinities to their targets compared to unmodified RNA aptamers biosearchtech.com.

Role in the Regulation of Gene Expression

Oligonucleotides containing 2'-fluoro modifications play a significant role in the regulation of gene expression, primarily through their application in antisense and RNA interference (RNAi) strategies. The enhanced properties conferred by the 2'-fluoro modification, such as increased nuclease resistance and improved binding affinity, make these modified oligonucleotides effective tools for targeting and modulating gene expression huarenscience.comhuarenscience.comthermofisher.combiosearchtech.comglenresearch.com.

In antisense technology, modified oligonucleotides are designed to bind to specific mRNA sequences, leading to their degradation or blocking of translation. The increased binding affinity of 2'-F modified oligonucleotides to RNA targets enhances their ability to form stable duplexes with the target mRNA, thereby improving their effectiveness in inhibiting gene expression arctomsci.combiosearchtech.com.

Similarly, in RNAi, small interfering RNAs (siRNAs) guide the RNA-induced silencing complex (RISC) to complementary mRNA sequences, leading to mRNA cleavage and gene silencing. siRNA synthesized with 2'-F modified pyrimidine (B1678525) nucleosides (and often incorporating 2'-F purine (B94841) nucleosides like 2'-F-adenosine) have shown increased stability and potency in gene silencing applications huarenscience.combiosearchtech.comglenresearch.com. These modifications can lead to enhanced silencing efficiency compared to unmodified siRNAs glenresearch.com. While the precise mechanisms by which 2'-F modifications influence RISC loading and activity are complex, their impact on oligonucleotide stability and target binding are key factors in their role in gene expression regulation.

Enzymatic Recognition and Processing Pathways

The chemical modifications present in oligonucleotides, including the 2'-fluoro substitution, can significantly influence how these molecules are recognized and processed by cellular enzymes, particularly nucleases and polymerases.

Mechanisms of Nuclease Resistance Conferred by 2'-Fluoro Modification

A major advantage of incorporating 2'-fluoro modifications into oligonucleotides is the significant increase in their resistance to enzymatic degradation by nucleases huarenscience.comsigmaaldrich.comhuarenscience.comthermofisher.combiosearchtech.comglenresearch.combiosearchtech.com. Both exonucleases and endonucleases, which are responsible for breaking down nucleic acids in biological systems, have reduced activity on oligonucleotides containing 2'-fluoro residues. This enhanced nuclease stability leads to a longer half-life for modified oligonucleotides in cellular environments and in vivo, which is crucial for therapeutic applications like antisense and siRNA glenresearch.combiosearchtech.com.

The mechanism of nuclease resistance conferred by the 2'-fluoro group is primarily attributed to steric hindrance and altered sugar conformation. The fluorine atom at the 2' position is a bulky electronegative atom that can impede the access of nuclease enzymes to the phosphodiester backbone biosearchtech.com. Furthermore, the favored C3'-endo sugar pucker induced by the 2'-fluoro modification creates a conformation that is less readily recognized or accommodated by the active sites of many nucleases, which are often optimized for the C2'-endo sugar pucker found in B-form DNA glenresearch.com. This combination of steric and conformational effects provides substantial protection against enzymatic degradation.

Interactions with Polymerases and Substrate Specificity

The interaction of 2'-fluoro-modified nucleotides with polymerases is a critical aspect when considering their potential biological processing or incorporation. While Bz-2'-F-dA is primarily a synthetic building block, the behavior of 2'-fluoro-adenosine triphosphate (2'-F-dATP) as a substrate for various polymerases is relevant. Studies on the substrate specificity of polymerases for modified nucleotides, including 2'-fluoro analogs, have shown varied results depending on the specific enzyme. Some polymerases may be able to incorporate 2'-fluoro-modified nucleotides into growing nucleic acid chains, while others may exclude them due to altered recognition or processing by the enzyme's active site.

The presence of the 2'-fluoro group can affect the binding orientation and catalytic efficiency of polymerases. The altered sugar conformation and potential interactions with amino acid residues in the polymerase active site can influence whether the modified nucleotide is accepted as a substrate, the rate of incorporation, and the fidelity of replication or transcription. While detailed studies specifically on the interaction of 2'-fluoro-adenosine with a wide range of polymerases are extensive and enzyme-specific, the general principle is that modifications at the 2' position can significantly alter polymerase recognition and substrate utilization compared to natural deoxyadenosine (B7792050) triphosphate (dATP) or adenosine (B11128) triphosphate (ATP). The context of the oligonucleotide's application dictates the desired interaction; for antisense or siRNA, resistance to degradation is key, while for potential therapeutic incorporation into genomic material (less common for this modification), polymerase interaction would be critical.

Here is a summary table of the effects of 2'-fluoro modification on oligonucleotide properties:

| Property | Effect of 2'-Fluoro Modification |

| Nucleic Acid Duplex Stability (Tm) | Increased (approx. 1-2 °C per modification) biosearchtech.comglenresearch.com |

| Sugar Conformation | Favors C3'-endo pucker (A-form like) glenresearch.comiu.edu |

| Binding Affinity to Target | Increased affinity for complementary RNA and DNA arctomsci.combiosearchtech.comcymitquimica.combiosearchtech.com |

| Nuclease Resistance | Significantly increased resistance to degradation huarenscience.comsigmaaldrich.comhuarenscience.comthermofisher.comglenresearch.com |

Investigating Cellular Uptake and Intracellular Distribution

Information specifically detailing the cellular uptake mechanisms and intracellular distribution of the chemical compound this compound as a standalone entity is limited within the readily available scientific literature. Research often focuses on the properties and cellular behavior of oligonucleotides that incorporate 2'-fluoro-modified nucleosides like this compound during synthesis glenresearch.comsigmaaldrich.comhuarenscience.comsigmaaldrich.com.

Studies investigating the cellular entry and localization of modified oligonucleotides have employed techniques such as confocal microscopy to visualize their presence within cells over time nih.gov. These studies indicate that modified oligonucleotides can be internalized by cells, with observed differences in distribution patterns depending on the specific modifications nih.gov. For instance, some modifications can lead to a more diffuse intracellular pattern, while others result in punctate localization, potentially indicative of endosomal entrapment nih.gov. General mechanisms for cellular uptake of external molecules, including various forms of endocytosis and direct membrane translocation, are known to facilitate the entry of different compounds and nanoparticles into cells wilhelm-lab.com. However, the specific pathways by which the free this compound compound might enter cells and its subsequent intracellular fate and localization have not been clearly elucidated in the provided search results.

While related 2'-deoxy-2'-fluoro adenosine analogues, such as 2-chloro-9-(2-deoxy-2-fluoro-beta-D-arabinofuranosyl)adenine (Cl-F-ara-A), have been shown to be taken up by cells and metabolized intracellularly into their phosphorylated forms, which then incorporate into DNA and RNA, these findings are specific to those related compounds and cannot be directly attributed to this compound nih.gov.

Structure Activity Relationship Sar and Computational Investigations of Bz 2 F Da

Dissecting the Impact of 2'-Fluoro Substitution

The presence of a fluorine atom at the 2' position of the ribose sugar in nucleoside analogs like Bz-2'-F-dA significantly influences the conformational properties of the sugar ring. This highly electronegative substituent favors a C3'-endo sugar pucker, which is characteristic of RNA rather than the C2'-endo pucker typically found in DNA. glenresearch.comgenelink.comfishersci.pthuarenscience.com This preference for an RNA-like conformation contributes to the increased thermal stability of oligonucleotides containing 2'-fluoro modifications when hybridized with complementary RNA sequences, promoting the formation of an A-form helix. glenresearch.comgenelink.comfishersci.pt The addition of 2'-fluoro residues to oligodeoxynucleotides has been shown to progressively increase the thermal stability of their duplexes with RNA, with an additive stabilization of approximately 2°C per residue. glenresearch.comgenelink.com This compares favorably with other modifications like 2'-OMe-RNA (around 1.5°C per residue) and unmodified RNA (1.1°C per residue). glenresearch.com Furthermore, the 2'-fluoro modification can impart increased resistance to nuclease degradation in oligonucleotides, although phosphorothioate (B77711) linkages are often recommended for strongly enhanced resistance, particularly at the termini. genelink.com Base pair specificity is generally maintained with this modification. glenresearch.com

Analysis of the N6-Benzoyl Group's Role in Biological Activity

The N6-benzoyl group in this compound primarily serves as an amino protecting group during the chemical synthesis of oligonucleotides. fishersci.pthuarenscience.comsigmaaldrich.commedchemexpress.compolyorginc.comcaymanchem.commedchemexpress.comhongene.comsydlabs.comhongene.com This protection is necessary to prevent unwanted side reactions involving the exocyclic amine of the adenine (B156593) base during the coupling steps of solid-phase oligonucleotide synthesis. While essential for the chemical synthesis process, the direct role of the N6-benzoyl group in the biological activity of the this compound monomer itself, independent of its incorporation into oligonucleotides, is not extensively detailed in the provided search results. Its impact on the biological activity of the resulting modified oligonucleotides is often considered in the context of its influence on properties like lipophilicity and recognition by enzymes, but specific data on this for the this compound monomer were not found.

Advanced Molecular Modeling and Dynamics Simulations

Advanced computational techniques, such as molecular modeling and dynamics simulations, are valuable tools for understanding the behavior of molecules at an atomic level, including their interactions with targets and their conformational preferences.

Computational Assessment of Ligand-Target Binding Energetics

Computational methods like molecular dynamics simulations, often combined with techniques such as Umbrella Sampling or Free Energy Perturbation (FEP) and Thermodynamic Integration (TI), can be used to calculate ligand-target binding free energies. wustl.edujournalcjast.comacs.orgnih.gov These methods can provide quantitative insights into the strength of molecular interactions. journalcjast.comacs.orgnih.gov While the principles of these calculations are well-established and applied to various ligand-protein systems wustl.edujournalcjast.comacs.orgnih.gov, specific computational assessments of the binding energetics of the this compound monomer with potential biological targets were not found in the provided search results. Studies on related fluorinated nucleosides have utilized molecular modeling to examine conformational aspects nih.gov, but direct binding energy calculations for this compound were not detailed.

Conformational Landscape Analysis of Nucleoside Analogs

Molecular modeling and dynamics simulations can be employed to explore the conformational landscape of molecules, revealing preferred three-dimensional structures and the flexibility of different parts of the molecule. For nucleoside analogs, this often involves analyzing the puckering of the sugar ring and the orientation of the base relative to the sugar (glycosidic torsion angle). As noted regarding the 2'-fluoro substitution, computational studies and NMR analysis have shown that the 2'-fluoro group influences the sugar conformation towards a C3'-endo pucker. glenresearch.comgenelink.comfishersci.pthuarenscience.comnih.gov Studies on related arabinonucleosides (which have the 2'-hydroxyl or fluorine in the 'up' configuration) have utilized molecular modeling to examine puckering profiles and NMR to determine coupling constants indicative of conformation. nih.gov While these studies provide general context on the conformational analysis of modified nucleosides, specific detailed conformational landscape analysis solely focused on the this compound monomer using advanced molecular dynamics simulations was not found in the provided search results.

Rational Design Principles for Novel this compound Analogs

Rational design of novel analogs involves using structural and computational insights to guide the synthesis of new compounds with desired properties. In the context of this compound, the rational design principles discussed in the search results primarily relate to its use as a building block for creating modified oligonucleotides with enhanced characteristics. The incorporation of the 2'-fluoro modification is a key design principle for improving the thermal stability and nuclease resistance of oligonucleotides, making them more suitable for applications like antisense therapy and siRNA. genelink.comnih.gov The N6-benzoyl group is part of the synthetic strategy, enabling efficient coupling during oligonucleotide synthesis. Designing analogs of the this compound monomer itself for potential biological activities beyond oligonucleotide incorporation would likely involve modifying the base, sugar, or N6-protecting group and using computational methods (like those mentioned in 4.3 and 4.4) to predict the impact of these changes on target interaction or other relevant properties. However, specific examples of rational design of novel this compound monomer analogs for distinct biological purposes were not detailed in the provided information.

Metabolic Transformations and Phosphorylation Dynamics of Bz 2 F Da

Intracellular Phosphorylation to Active Nucleotide Triphosphate Forms

For many nucleoside analogs to exert their biological effects, they must first be converted intracellularly to their active triphosphate forms. This process is initiated by a series of phosphorylation steps, each catalyzed by specific cellular kinases.

Identification and Characterization of Involved Kinases

The initial and often rate-limiting step in the activation of nucleoside analogs is the first phosphorylation, which converts the nucleoside to a nucleoside monophosphate. Subsequent phosphorylations to the diphosphate (B83284) and then the triphosphate forms are typically carried out by other cellular kinases. While direct studies on Bz-2'-F-dA are not extensively documented in publicly available literature, the phosphorylation of similar 2'-deoxyadenosine (B1664071) analogs often involves enzymes such as deoxycytidine kinase (dCK) and adenosine (B11128) kinase (AK). The substrate specificity of these kinases is a key determinant of the efficiency of the initial phosphorylation step. Further research would be required to definitively identify and characterize the specific kinases responsible for the phosphorylation cascade of this compound.

Elucidation of Metabolic Conversion Pathways

The metabolic pathway of this compound to its active triphosphate form follows a sequential phosphorylation cascade. The process begins with the conversion of this compound to this compound monophosphate (Bz-2'-F-dAMP), followed by its conversion to the diphosphate (Bz-2'-F-dADP), and finally to the active triphosphate (Bz-2'-F-dATP). The efficiency of this pathway is crucial for the compound's ultimate biological activity.

Table 1: Putative Metabolic Phosphorylation Pathway of this compound

| Step | Substrate | Product | Potential Catalyzing Enzyme(s) |

| 1 | This compound | Bz-2'-F-dAMP | Deoxycytidine kinase (dCK), Adenosine kinase (AK) |

| 2 | Bz-2'-F-dAMP | Bz-2'-F-dADP | Nucleoside monophosphate kinases |

| 3 | Bz-2'-F-dADP | Bz-2'-F-dATP | Nucleoside diphosphate kinases |

Impact of Chemical Modifications on Metabolic Stability in Biological Systems

The chemical structure of a nucleoside analog significantly influences its metabolic stability. Modifications to the sugar moiety or the nucleobase can alter its susceptibility to enzymatic degradation, thereby affecting its half-life and bioavailability. The presence of the 2'-fluoro (2'-F) substitution on the deoxyribose sugar of this compound is a critical modification. This electronegative fluorine atom can enhance the stability of the glycosidic bond, making the nucleoside less prone to cleavage by phosphorylases.

Furthermore, the benzoyl (Bz) protecting group on the exocyclic amine of the adenine (B156593) base also plays a role in its metabolic profile. While this group may be necessary for chemical synthesis or to enhance cell permeability, it is often cleaved intracellularly by esterases to release the active compound. The rate of this debenzoylation can influence the concentration of the active nucleoside available for phosphorylation. The stability of fluorinated compounds can be influenced by their chemical environment, with substitutions on the benzyl (B1604629) group potentially affecting defluorination rates. nih.gov Studies on other fluorinated compounds have explored how to stabilize the C-F bond to prevent metabolic cleavage. researchgate.net

Identification and Functional Characterization of this compound Metabolites

The metabolic transformation of this compound is not limited to its phosphorylation. The compound can undergo various other metabolic reactions, leading to the formation of different metabolites. Identifying and characterizing these metabolites is essential for a complete understanding of the compound's pharmacology, including its potential for off-target effects or the formation of inactive byproducts.

Common metabolic pathways for nucleoside analogs include deamination by adenosine deaminase (ADA) and cleavage of the glycosidic bond by nucleoside phosphorylases. The 2'-fluoro substitution in this compound may confer some resistance to these enzymes. However, detailed metabolic profiling studies using techniques such as high-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) would be necessary to definitively identify and quantify the metabolites of this compound in various biological systems. Such studies would aim to isolate metabolites from cell extracts or biological fluids after exposure to the compound and elucidate their structures. The functional characterization of these identified metabolites would then involve assessing their biological activity, including their ability to be phosphorylated or to interact with cellular targets.

Advanced Applications of Bz 2 F Da in Nucleic Acid Technologies and Therapeutics Research

Development and Application in Antisense Oligonucleotides (ASOs)

Antisense oligonucleotides (ASOs) are synthetic nucleic acid strands designed to bind to specific mRNA sequences, thereby inhibiting protein synthesis or modulating RNA processing. The efficacy of ASOs is often limited by their susceptibility to nuclease degradation in biological environments and their binding affinity to target RNA. Modifications at the 2' position of the ribose sugar are widely employed to address these limitations. The 2'-fluoro (2'-F) modification, present in Bz-2'-F-dA, is known to increase the thermal stability of oligonucleotide duplexes and significantly enhance resistance to nuclease activity compared to unmodified DNA or RNA. sigmaaldrich.comthermofisher.combiosearchtech.commedchemexpress.com

Oligonucleotides synthesized with 2'-F modifications, including those incorporating this compound, adopt an A-form helical structure upon hybridization with a target RNA. biosearchtech.com This conformational preference contributes to enhanced binding affinity to complementary RNA sequences. biosearchtech.comnih.gov While a uniform 2'-O-modification strategy, such as full 2'-F modification, can abrogate cleavage by RNase H when paired with complementary RNA, oup.com the strategic incorporation of 2'-F modified nucleosides, often in a "gapmer" design, allows for potent RNase H-mediated degradation of target mRNA. nih.govoup.com In gapmers, a central block of DNA nucleotides, which supports RNase H activity, is flanked by wings of modified nucleotides like 2'-F, which provide nuclease resistance and enhanced binding affinity. nih.govoup.com

Research findings indicate that 2'-F modified oligonucleotides exhibit increased stability in biological fluids, such as human plasma. biosearchtech.com The enhanced nuclease resistance conferred by the 2'-F modification is a key factor in improving the pharmacokinetic properties and extending the half-life of ASOs, making them more viable therapeutic agents. sigmaaldrich.comthermofisher.combiosearchtech.commedchemexpress.com

| Modification Type | Effect on Thermal Stability (ΔTm per modification) | Nuclease Resistance | RNase H Activity (in uniform modification) |

| 2'-Fluoro (2'-F) | Increased (e.g., 2°C per modification) nih.gov | Increased | Abrogated (when paired with RNA) oup.com |

| 2'-O-Methyl | Increased (e.g., 2°C per modification) nih.gov | Increased | Abrogated |

| 2'-O-Methoxyethyl | Increased | Increased | Abrogated |

| Phosphorothioate (B77711) | Variable | Increased | Supported (with DNA) |

Note: This table is intended to be interactive in a digital format, allowing sorting and filtering.

The benzoyl group on the N6 position of adenine (B156593) in this compound is a protecting group commonly used during oligonucleotide synthesis to prevent unwanted side reactions. After synthesis, this protecting group is typically removed during the deprotection and cleavage steps to yield the final modified oligonucleotide. sigmaaldrich.comhuarenscience.com

Research in Antiviral and Anticancer Research Modalities

Nucleoside analogs, including those with modifications like the 2'-fluoro group, have been a significant class of compounds investigated for their potential antiviral and anticancer activities. These analogs can interfere with viral or cellular nucleic acid synthesis or function. While the search results did not provide specific detailed research findings on this compound as a direct antiviral or anticancer drug candidate, the properties conferred by the 2'-fluoro modification and the adenine base structure are relevant to research in these areas.

Modified nucleosides can act as chain terminators during DNA or RNA replication, be incorporated into the genome leading to mutations, or inhibit enzymes essential for viral replication or cancer cell proliferation. The stability and altered binding properties imparted by the 2'-F modification could influence the cellular uptake, metabolism, and interaction of the nucleoside analog with viral or cellular enzymes.

Research modalities in antiviral and anticancer fields involving nucleoside analogs often focus on:

Exploration of Target Identification and Validation in Pathogen Systems

In antiviral research, modified nucleosides are explored to target viral polymerases or other enzymes critical for the viral life cycle. wgtn.ac.nz The ability of a modified nucleoside to be recognized and incorporated by a viral enzyme, while subsequently inhibiting its function or leading to errors, is key to its antiviral potential. The stability and structural features of this compound could influence its interaction with viral polymerases from various pathogens. Research in this area involves biochemical assays to assess the inhibition of viral enzymes and cell-based assays to determine the effect on viral replication. Identifying and validating specific viral targets that are susceptible to inhibition by nucleoside analogs is a crucial step in developing new antiviral therapies.

Investigation of Impacts on Cellular Signaling Pathways

In cancer research, modified nucleosides can impact cellular signaling pathways that regulate cell growth, division, and apoptosis. mdpi.comscholars.directnih.govacs.org Some nucleoside analogs can induce DNA damage or interfere with nucleotide metabolism, triggering cell cycle arrest or programmed cell death in cancer cells. The cellular uptake and metabolic conversion of this compound to its active phosphorylated forms would be critical for its potential to influence these pathways. Research involves studying the effects of the modified nucleoside on cell viability, cell cycle progression, and the activation or inhibition of key signaling molecules in cancer cell lines. Understanding how modified nucleosides interact with cellular machinery and impact signaling pathways is essential for assessing their therapeutic potential in oncology.

Integration into Aptamer Design and Development

Aptamers are single-stranded nucleic acid molecules (DNA or RNA) that can bind to specific target molecules, such as proteins, with high affinity and specificity. acs.orggenelink.com Similar to ASOs, the stability and binding properties of aptamers are critical for their function and therapeutic application. Chemical modifications are widely used in aptamer development to improve their nuclease resistance, enhance binding affinity, and modulate their pharmacokinetic properties. acs.orggenelink.com

The 2'-fluoro modification is a common and effective modification used in the design of RNA aptamers. biosearchtech.comacs.orgnih.gov 2'-F modified RNA aptamers have demonstrated increased stability against nuclease degradation in biological fluids compared to unmodified RNA aptamers. biosearchtech.comnih.gov Furthermore, the 2'-F modification can lead to improved binding affinities to target molecules. biosearchtech.comnih.gov This enhanced binding is attributed to the favorable conformational properties induced by the fluorine atom and potential interactions with the target. biosearchtech.com

Research has shown that 2'-F modified aptamers can bind targets with higher affinities and are more resistant to nucleases compared to their unmodified RNA counterparts. biosearchtech.comnih.gov For instance, 2'-F modified aptamers against HIV-1 integrase have been selected with significantly higher affinities than traditional DNA or RNA aptamers. nih.gov The incorporation of this compound derived nucleotides into aptamers would contribute these beneficial properties, enabling the development of aptamers with improved performance for various diagnostic and therapeutic applications. The benzoyl group would be a transient protecting group used during synthesis.

| Aptamer Modification | Effect on Nuclease Resistance | Effect on Binding Affinity |

| 2'-Fluoro (2'-F) | Increased | Increased |

| 2'-O-Methyl | Increased | Increased |

| 2'-O-Methoxyethyl | Increased | Slightly Increased |

Note: This table is intended to be interactive in a digital format, allowing sorting and filtering.

The use of this compound as a building block facilitates the solid-phase synthesis of oligonucleotides incorporating the 2'-fluoro modification at adenosine (B11128) positions, contributing to the development of stable and high-affinity nucleic acid-based tools and potential therapeutics. huarenscience.comambeed.commedchemexpress.com

Methodological Frameworks and Analytical Techniques in Bz 2 F Da Research

Spectroscopic Characterization Techniques (NMR, UV, CD)

Spectroscopic methods are fundamental for confirming the structure and assessing the purity of Bz-2'-F-dA and its derivatives, as well as for studying the conformational properties of oligonucleotides containing this modification.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy, including ¹H, ¹⁹F, and ³¹P NMR, is a crucial tool for the structural verification and characterization of this compound phosphoramidites and the resulting modified oligonucleotides. ¹H NMR is used to confirm the presence and chemical environment of protons within the molecule, including those on the deoxyribose sugar, the adenine (B156593) base, and the benzoyl protecting group Current time information in West Northamptonshire, GB.nih.govnih.gov. The characteristic signals and coupling patterns provide detailed structural information.

The presence of the fluorine atom at the 2' position makes ¹⁹F NMR particularly valuable. ¹⁹F NMR is highly sensitive to the local electronic environment of the fluorine atom, allowing it to serve as a reporter group for monitoring conformational changes in modified nucleic acids fishersci.co.ukfishersci.com. Studies on 2'-fluorinated nucleic acids have shown that the ¹⁹F NMR chemical shift can distinguish between different helical conformations, such as B-DNA and Z-DNA fishersci.co.ukfishersci.com. For example, research on DNA containing 5-fluoro-2'-deoxycytidine (B1672315) showed distinct ¹⁹F NMR signals corresponding to B-form and Z-form DNA, with shifts observed upon changes in salt concentration that induce conformational transitions fishersci.com. Similarly, in 2'-deoxy-2'-fluoro-β-d-arabinonucleic acid (2'F-ANA), a five-bond coupling between the 2'-fluorine and base protons (H6/H8) observed in ¹H NMR is suggestive of a through-space interaction, supported by ¹⁹F NMR data nih.gov.

³¹P NMR is essential for characterizing phosphoramidite (B1245037) intermediates like DMT-2'-F-dA(Bz)-CE-Phosphoramidite, confirming the integrity of the phosphoramidite group and assessing its purity Current time information in West Northamptonshire, GB.nih.gov. Purity analysis by ³¹P NMR is a standard quality control measure for these building blocks Current time information in West Northamptonshire, GB.nih.gov.

Ultraviolet-Visible (UV/Vis) Spectroscopy: UV/Vis spectroscopy is employed to determine the concentration of this compound-modified oligonucleotides, utilizing the intrinsic absorbance properties of the nucleobases, particularly the adenine moiety and the benzoyl group huarenscience.com. It is also used to monitor the thermal stability of duplexes formed by these modified oligonucleotides through UV thermal melting studies nih.gov. Changes in absorbance with increasing temperature provide melting temperatures (Tm), which reflect the stability of the hybrid structures (e.g., 2'F-ANA/RNA or 2'F-ANA/DNA) nih.gov. UV/Vis detection is also coupled with liquid chromatography (LC) for impurity profiling of phosphoramidite raw materials, allowing the detection and quantification of impurities based on their UV absorbance hongene.comsydlabs.com.

Circular Dichroism (CD) Spectroscopy: CD spectroscopy is a powerful technique for analyzing the secondary structure and helical conformation of oligonucleotides incorporating this compound. By measuring the differential absorption of left and right circularly polarized light, CD spectra provide characteristic signals for different nucleic acid conformations, such as A-form, B-form, and Z-form helices. CD studies have been used to ascertain the helical conformation of duplexes formed by 2'F-ANA with complementary DNA and RNA strands, indicating that 2'F-ANA/RNA hybrids adopt an 'A-like' structure nih.gov. CD can also be used to monitor conformational transitions, such as the B- to Z-DNA transition, induced by factors like salt concentration or protein binding fishersci.com.

Mass Spectrometry-Based Approaches for Structural and Functional Analysis

Mass spectrometry (MS) plays a vital role in the characterization of this compound and oligonucleotides containing this modification, primarily for confirming molecular weight, verifying identity, and profiling impurities.

MS is routinely used to confirm the molecular weight of synthesized phosphoramidites, including DMT-2'-F-dA(Bz)-CE-Phosphoramidite, ensuring they conform to the expected structure Current time information in West Northamptonshire, GB.nih.gov. This is a standard part of quality control for these building blocks Current time information in West Northamptonshire, GB.nih.gov.

Furthermore, liquid chromatography coupled with high-resolution accurate-mass mass spectrometry (LC/HRMS) is a sensitive technique for impurity profiling and structure elucidation of phosphoramidite raw materials hongene.comsydlabs.com. This approach allows for the detection of trace impurities at very low levels (down to 0.001% in some cases) and provides elemental composition information, aiding in the identification of impurity structures hongene.comsydlabs.com. LC/UV/MS workflows are particularly effective, combining the separation power of LC, the quantitative capabilities of UV detection for major components and impurities with chromophores, and the high sensitivity and structural information provided by MS for a comprehensive impurity analysis hongene.comsydlabs.com.

While MS is extensively used for structural analysis of biomolecules like proteins and lipids in a broader context, its application directly to the functional analysis of this compound as a single molecule is less common in the provided literature. However, when this compound is incorporated into oligonucleotides, MS can be used to verify the sequence and identify modifications, which is indirectly related to function, as modifications can impact oligonucleotide behavior and interactions. For instance, MS can confirm the successful incorporation of the modified nucleoside during oligonucleotide synthesis.

Cell-Based and Biochemical Assays for Functional Characterization

Cell-based and biochemical assays are employed to evaluate the functional properties of oligonucleotides incorporating this compound, particularly in the context of their intended biological applications, such as antisense technology or siRNA.

Biochemical Assays: These assays often involve studying the interaction of modified oligonucleotides with enzymes relevant to nucleic acid metabolism and function. For example, biochemical studies have shown that 2'F-ANA can be substrates for RNase H, an enzyme involved in the mechanism of antisense oligonucleotides nih.gov. Assays measuring enzyme activity in the presence of modified oligonucleotides can provide insights into their stability against nucleases and their ability to interact with or be processed by cellular enzymes. DMT-2'-F-Bz-dA is listed as a biochemical reagent for life sciences research, suggesting its use in various in vitro biochemical experiments.

Cell-Based Assays: Cellular models are used to assess the activity and behavior of modified oligonucleotides within a biological context. This includes evaluating their cellular uptake, stability against intracellular nucleases, and their ability to modulate gene expression or exert other desired biological effects. For instance, siRNAs containing 2'-fluorinated nucleotides have been tested in cell-based assays to determine their RNA interference (RNAi) activity and stability in biological matrices like human plasma. These assays often involve transfecting cells with modified oligonucleotides and measuring the resulting changes in target gene expression or other cellular responses. In-cell NMR has also been used to study the conformation of modified DNA within living cells fishersci.co.uk.

Design and Implementation of In Vitro and Cellular Model Systems

The study of this compound and oligonucleotides incorporating it necessitates the design and implementation of appropriate in vitro and cellular model systems that mimic relevant biological environments or processes.

In Vitro Model Systems: These systems allow for controlled studies of the intrinsic properties of modified nucleic acids and their interactions with other molecules. Examples include:

Hybridization Studies: Forming duplexes between modified oligonucleotides and complementary DNA or RNA strands to study their thermal stability and hybridization kinetics using techniques like UV thermal melting nih.gov.

Enzyme Assays: Reconstituting biochemical pathways or using isolated enzymes (e.g., nucleases, polymerases, RNase H) to assess the stability and processing of modified oligonucleotides nih.gov.

Binding Assays: Studying the binding affinity of modified oligonucleotides to target proteins or other molecules using techniques like surface plasmon resonance or fluorescence anisotropy.

Cellular Model Systems: These models provide a more complex and biologically relevant environment to study the behavior of modified oligonucleotides. Examples include:

Cell Culture: Using various cell lines (e.g., HeLa cells fishersci.co.uk) to study cellular uptake, intracellular localization, stability, and activity of modified oligonucleotides, such as gene silencing by modified siRNAs.

Reporter Gene Assays: Employing cell lines expressing reporter genes to quantify the effect of modified oligonucleotides on gene expression.

In-Cell NMR: Utilizing specialized techniques to perform NMR studies of modified nucleic acids within living cells to gain insights into their intracellular conformation and interactions fishersci.co.uk.

The selection and design of these model systems are critical for obtaining meaningful data on the properties and potential applications of this compound-modified nucleic acids.

Compound Names and PubChem CIDs

| Compound Name | PubChem CID/Substance ID |

| N6-Benzoyl-2'-deoxy-2'-fluoroadenosine (this compound) | 12042896 |

| DMT-2'-F-dA(Bz)-CE-Phosphoramidite | 329770749 |

| 5-fluoro-2'-deoxycytidine | 447864 |

| 2'-deoxy-2'-fluoro-β-d-arabinonucleic acid (2'F-ANA) | N/A |

Interactive Data Tables

While specific quantitative data directly pertaining to this compound across all techniques was not consistently available in the search results in a format suitable for direct tabular presentation and interaction, the following tables illustrate the types of data gathered using these techniques on related modified nucleosides and oligonucleotides, providing a framework for how such data would be presented in this compound research.

Table 1: Illustrative NMR Spectroscopic Data for Modified Nucleosides

| Nucleoside Modification | Technique | Observed Feature | Relevance |

| 2'-Fluoro (in 2'F-ANA) | ¹H NMR | Five-bond coupling (2'F-H6/H8) | Suggests through-space interaction nih.gov |

| 2'-Fluoro (in FdC) | ¹⁹F NMR | Chemical shift changes with salt | Indicates B- to Z-DNA transition fishersci.com |

| Phosphoramidite | ³¹P NMR | Signal integrity and purity | Quality control of synthesis building block Current time information in West Northamptonshire, GB. |

| Benzoyl Protected | ¹H NMR | Characteristic aromatic signals | Confirmation of protecting group presence Current time information in West Northamptonshire, GB. |

Table 2: Illustrative Thermal Melting Data for Modified Oligonucleotide Duplexes

| Oligonucleotide Type | Complementary Strand | Illustrative Tm (°C) | Interpretation |

| 2'F-ANA | RNA | Higher than DNA/RNA | Enhanced RNA affinity and duplex stability nih.gov |

| 2'F-ANA | ssDNA | Favorable pairing | Shows good interaction with single-stranded DNA nih.gov |

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing Bz-2'-F-dA with high purity, and how can researchers validate its structural integrity?

- Methodological Answer : Synthesis typically employs phosphoramidite chemistry, with benzoyl (Bz) and fluorine (F) modifications requiring precise protection/deprotection steps. To ensure purity ≥99%, researchers should use reverse-phase HPLC with UV detection (λ = 260 nm) and corroborate results with mass spectrometry (MS) . Structural validation requires H/C NMR to confirm fluorine substitution at the 2'-position and benzoyl protection at the 3'-OH group. Reproducibility hinges on strict anhydrous conditions and inert gas purging during synthesis .

Q. Which analytical techniques are most effective for quantifying this compound in mixed oligonucleotide sequences?

- Methodological Answer : Ion-pair HPLC coupled with tandem MS (LC-MS/MS) is optimal for distinguishing this compound from unmodified nucleosides. For quantitative analysis, calibration curves using certified reference materials (CRMs) are essential. Researchers should report limits of detection (LOD) and quantification (LOQ) to ensure data reliability. Cross-validation with MALDI-TOF MS is recommended for high-molecular-weight oligonucleotides .

Advanced Research Questions

Q. How can researchers resolve discrepancies between theoretical and experimental stability data for this compound under physiological conditions?

- Methodological Answer : Stability studies often reveal contradictions due to variable buffer compositions (e.g., Mg concentration) or temperature fluctuations. To address this, use accelerated stability testing (e.g., 40°C/75% RH for 6 months) with periodic sampling. Compare degradation kinetics (via Arrhenius plots) against unmodified dA. Conflicting data may arise from residual moisture in lyophilized samples; Karl Fischer titration is critical for moisture control .

Q. What experimental design strategies improve the reproducibility of this compound incorporation into antisense oligonucleotides (ASOs)?

- Methodological Answer : Employ Design of Experiments (DOE) to optimize coupling efficiency, focusing on variables like activator concentration (e.g., 1H-tetrazole vs. pyridinium hydrochloride) and reaction time. Use response surface methodology (RSM) to identify interactions between factors. Reproducibility requires standardized protocols for solid-phase synthesis, including real-time trityl monitoring to assess coupling yields .

Q. How should researchers address batch-to-batch variability in this compound synthesis for preclinical studies?

- Methodological Answer : Implement strict quality control (QC) metrics:

- Purity : ≥99% by HPLC (USP <621> guidelines).

- Identity : FTIR to confirm benzoyl group presence (C=O stretch at ~1720 cm).

- Water content : ≤0.5% via Karl Fischer.

Batch variability often stems from incomplete deprotection; optimize cleavage time using TLC or inline UV monitoring .

Methodological Challenges & Data Interpretation

Q. What are the best practices for validating this compound’s role in enhancing oligonucleotide nuclease resistance?

- Methodological Answer : Conduct comparative nuclease digestion assays using:

- Enzyme specificity : Snake venom phosphodiesterase (SVPD) and calf intestinal phosphatase (CIP).

- Timepoints : 0, 15, 30, 60 minutes.

Quantify intact oligonucleotides via PAGE or capillary electrophoresis. Normalize data to unmodified controls and report % residual full-length product. Confounding factors include enzyme lot variability; pre-test enzyme activity using control substrates .

Q. How can researchers mitigate off-target effects when using this compound-modified ASOs in gene silencing studies?

- Methodological Answer : Perform transcriptome-wide RNA-seq to identify off-target binding. Use tools like BLAST or RNAhybrid to predict non-specific hybridization. Experimental validation requires dose-response curves (e.g., 10 nM–1 µM) and scramble-sequence controls. For in vivo studies, incorporate locked nucleic acid (LNA) modifications to enhance specificity .

Key Recommendations

- Experimental Rigor : Adhere to ICH Q2(R1) guidelines for analytical method validation .

- Data Transparency : Report raw chromatograms, NMR spectra, and electrophoresis gels in supplementary materials .

- Collaboration : Cross-validate findings with independent labs to address reproducibility crises in oligonucleotide research .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.